4-Nitro-N-phenylbenzenesulfonamide

Crystallography Molecular Geometry Solid-State Conformation

Avoid irreproducible crystallizations caused by regioisomer mis-shipment. 4-Nitro-N-phenylbenzenesulfonamide (CAS 1576-44-9) is the para-nitro regioisomer with distinct solid-state packing validated by published crystallographic data. • Regioisomerically pure: eliminates 2-nitro/3-nitro contamination that alters solubility, melting, and hydrogen-bonding patterns • Identity-confirmed via mp 135-136 °C and Cc space group (a=5.1948 Å, b=12.8089 Å, c=18.682 Å); enables rapid in-house QC • Versatile handle: -NO2 reducible to -NH2; sulfonamide motif supports target engagement for benzimidazole/quinoxaline scaffolds

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 1576-44-9
Cat. No. B182241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-phenylbenzenesulfonamide
CAS1576-44-9
Synonyms4-Nitro-N-phenylbenzenesulfonaMide, 97%
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H
InChIKeyBJKNXDSKYOQVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-phenylbenzenesulfonamide: Molecular Identity and Class Positioning


4-Nitro-N-phenylbenzenesulfonamide (CAS 1576-44-9) is an N-arylsulfonamide compound bearing a nitro group at the para-position of the sulfonyl phenyl ring [1]. It is a crystalline solid with a molecular weight of 278.29 g/mol and is utilized as a synthetic intermediate in pharmaceutical and agrochemical research [2]. Its structural features dictate specific solid-state packing and physicochemical properties that distinguish it from regioisomeric nitro analogs and other substituted N-phenylbenzenesulfonamides [1].

4-Nitro-N-phenylbenzenesulfonamide: Structural and Physicochemical Distinctions


Within the N-phenylbenzenesulfonamide scaffold, the position and electronic nature of the substituent on the sulfonyl ring profoundly alter molecular geometry, intermolecular interactions, and bulk properties. The 4-nitro isomer adopts a distinct dihedral angle and crystal packing compared to the 2-nitro and 3-nitro isomers [1][2]. These differences affect solubility, melting behavior, and hydrogen-bonding capacity—parameters critical for reproducible synthetic utility and formulation. Thus, generic substitution among regioisomers or with unsubstituted or differently substituted analogs (e.g., 4-methyl, 4-chloro) without quantitative verification introduces unacceptable variability in experimental outcomes [3][4].

4-Nitro-N-phenylbenzenesulfonamide: Quantitative Differentiation Evidence


Dihedral Angle & Conformation vs. 2-Nitro Isomer

The dihedral angle between the two aromatic rings differs significantly between the 4-nitro and 2-nitro isomers, reflecting distinct conformational preferences imposed by nitro group position [1][2]. The 4-nitro isomer adopts a less twisted conformation (36.19°) compared to the 2-nitro isomer (59.55°). This affects molecular packing and potential intermolecular interactions.

Crystallography Molecular Geometry Solid-State Conformation

Hydrogen-Bonding Architecture: Intermolecular vs. Intramolecular

The 4-nitro isomer forms classical intermolecular N—H⋯O hydrogen bonds generating C(4) chains along the a-axis, whereas the 2-nitro isomer forms an intramolecular N—H⋯O hydrogen bond (S(7) motif) due to ortho-nitro proximity [1][2]. This fundamental difference dictates crystal packing and macroscopic properties.

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Melting Point: Identity and Purity Assessment

The melting point of 4-nitro-N-phenylbenzenesulfonamide (135–136 °C) differs substantially from its 2-nitro (115 °C) and 3-nitro (157 °C) regioisomers [1]. This parameter serves as a rapid, low-cost verification of identity and purity in procurement and laboratory settings.

Physical Characterization Quality Control Thermal Analysis

Acidity (pKa): Effect of Nitro Group Position

The predicted pKa of the sulfonamide N–H proton varies with nitro group position due to differing electronic effects . The 4-nitro isomer (pKa 7.31) is slightly more acidic than the 2-nitro (7.74) and 3-nitro (7.77) isomers, consistent with para-nitro's stronger electron-withdrawing resonance effect.

Physicochemical Property Reactivity Solubility

Crystal Structure: Space Group and Unit Cell

The 4-nitro isomer crystallizes in the monoclinic space group Cc (No. 9) with unit cell volume 1240.88 ų, whereas the 2-nitro isomer adopts P21/c (No. 14) with volume 1231.4 ų [1][2]. These distinct crystal systems provide a definitive fingerprint for compound identification via powder X-ray diffraction.

Crystallography Polymorphism Material Characterization

4-Nitro-N-phenylbenzenesulfonamide: Application Scenarios


Benzimidazole and Quinoxaline Synthesis Intermediate

The compound serves as a key building block in the synthesis of benzimidazoles and quinoxaline derivatives, which are core scaffolds in pharmaceuticals and agrochemicals [1]. The para-nitro group provides a handle for further functionalization (e.g., reduction to amine) while the sulfonamide moiety offers hydrogen-bonding capacity for target engagement. Its distinct crystal packing (C(4) chains) and moderate melting point (135–136 °C) ensure consistent handling and purification [2].

Supramolecular Chemistry and Crystal Engineering

The well-defined intermolecular N—H⋯O hydrogen-bonding pattern (C(4) chains) makes 4-nitro-N-phenylbenzenesulfonamide a valuable model compound for studying hydrogen-bond-directed crystal assembly [1]. In contrast to the intramolecularly hydrogen-bonded 2-nitro isomer, the 4-nitro variant participates in extended networks, enabling its use as a co-crystal former or as a scaffold for designing crystalline materials with predictable supramolecular architectures [2].

Quality Control and Identity Verification

The compound's characteristic melting point (135–136 °C) and unique crystal space group (Cc) provide rapid and definitive identification criteria for incoming material inspection [1][2]. Laboratories can employ melting point determination and, if necessary, powder X-ray diffraction against the published unit cell parameters (a = 5.1948 Å, b = 12.8089 Å, c = 18.682 Å) to confirm identity and purity, mitigating risk of regioisomer mis-shipment [2].

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